1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone
Overview
Description
Scientific Research Applications
Fungicidal Activity
- A study by Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, including compounds similar to the one , and tested their fungicidal activity. They found moderate inhibitory activity against Gibberella zeae.
Synthesis and Structural Analysis
- Research conducted by Smolyar (2010) focused on the synthesis of 1-(1H-pyrazol-3-yl)ethanone hydrazone and its structural confirmation, which is relevant to understanding the properties of related compounds.
Pharmacological Activity
- Díaz et al. (2020) reported on the synthesis and pharmacological activity of a series of pyrazoles, which are closely related to the compound , identifying a clinical candidate for pain treatment.
Molecular Structure
- A study by Bustos et al. (2015) examined the molecular structures of substituted pyrazole derivatives, which helps in understanding the structural properties of similar compounds.
Antimicrobial and Antitubercular Activity
- Research by Bhoot et al. (2011) involved synthesizing and evaluating the antimicrobial and antitubercular activities of pyrazole derivatives, contributing to the understanding of the biological activities of related compounds.
Insecticidal Activity
- A study by Halim et al. (2020) explored the synthesis of pyrazole-based tetrahydropyrimidine derivatives and their insecticidal evaluation, providing insights into the potential insecticidal applications of similar compounds.
Antibacterial Activity
- The research conducted by Khumar et al. (2018) synthesized novel pyrazole derivatives and evaluated their antibacterial activity, indicating the potential of related compounds in antibacterial applications.
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Given the wide range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Properties
IUPAC Name |
1-[1-(3,5-difluorophenyl)-3-methylpyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-7-12(8(2)17)6-16(15-7)11-4-9(13)3-10(14)5-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOLOKMIZAECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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